141171-54-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

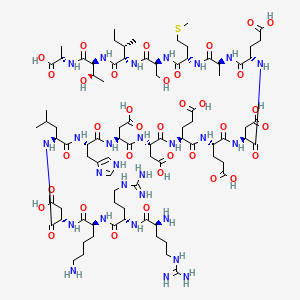

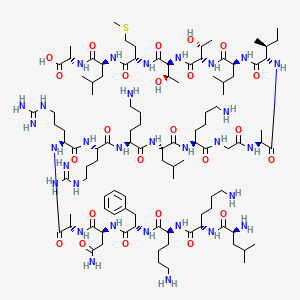

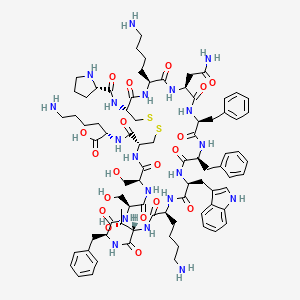

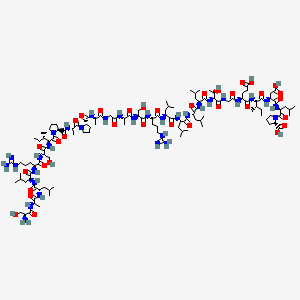

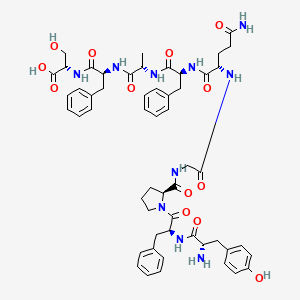

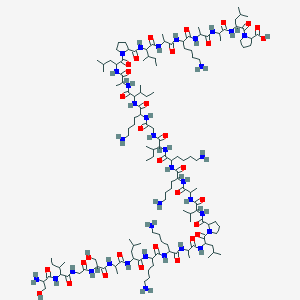

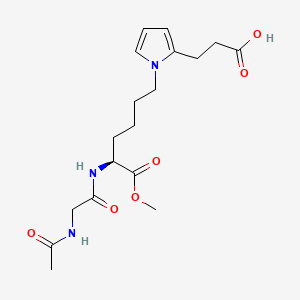

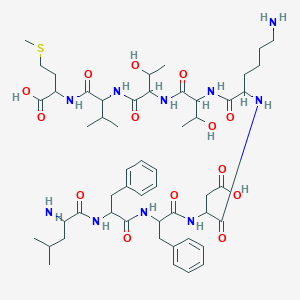

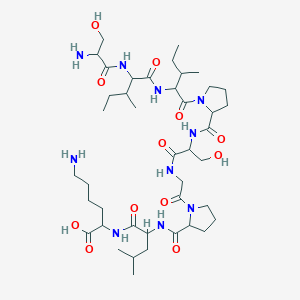

The compound with CAS number 141171-54-2 is also known as [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153). It has a molecular formula of C₇₂H₁₁₀N₁₉O₃₃P₃ and a molecular weight of 1862.67 . This compound binds to insulin and can be used as insulin receptor tyrosine kinase substrates .

Physical And Chemical Properties Analysis

The compound is soluble in water . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .科学的研究の応用

Scientific Software Development

- Improving Programming Productivity : Scientific research applications are complex to develop and maintain due to their reliance on traditional programming languages. Modern commercial software, by contrast, often uses toolkits and frameworks for rapid development. Scientific frameworks have emerged to aid in grid-enabling applications and developing new ones from scratch, enhancing productivity in scientific software development (Appelbe, Moresi, Quenette, & Simter, 2007).

Legal and Ethical Aspects

Licensing and Copyright in Scientific Research : The increase in computational researchers sharing their results reproducibly raises questions about copyright, subsequent use, citation, and ownership. The Reproducible Research Standard (RRS) proposed addresses these issues, encouraging reproducible scientific investigation through attribution, promoting collaboration, and engaging the larger community in scientific discovery (Stodden, 2009).

Open Licensing for Scientific Innovation : The existing gap in licensing and copyright structures for scientists releasing their research publicly is significant. The RRS is proposed to ensure attribution and facilitate sharing, which is crucial for reproducibility, collaboration, and community engagement in scientific research (Stodden, 2009).

Research Management and Practices

Data Sharing Practices and Perceptions : There are various barriers to effective data sharing in scientific research. These barriers are rooted in the research process and the researchers themselves. New mandates for data management plans and attention to data sharing and preservation could lead to changes in practices (Tenopir et al., 2011).

Software Licensing for Scientist-Programmers : Scientists developing software for their research face complexities in software licensing. Institutions provide technology transfer offices to assist, but there is often a mismatch in expectations and domain knowledge. This highlights the need for scientists to be proficient in legal strategies for licensing their software (Morin, Urban, & Śliż, 2012).

Supporting Data-Intensive Analysis Processes : Research scientists use a variety of software applications to support their analyses. No single technology addresses all requirements of scientific processes, necessitating hybrid technologies for data-intensive research (Yao, Rabhi, & Peat, 2014).

Scientific Outreach Journal for Students : An outreach journal called DECODER allows researchers and middle/high school students to collaborate on simplified research articles. This approach promotes access to scientific results, critical thinking, and direct interaction between students and researchers (Dalmas et al., 2020).

Technological Innovations in Research

Open-Source Hardware in Scientific Research : Open-source hardware, like the Arduino platform, offers low-cost alternatives for scientific instrumentation and research. It enables automated data collection, increasing efficiency and lowering costs in various research applications (Fisher & Gould, 2012).

Hackathons in Scientific Research : Hackathons can accelerate scientific discoveries and knowledge transfer by enhancing collaborative science. They allow for cross-validation of study designs and data sets, driving reproducibility of scientific analyses (Ghouila et al., 2018).

特性

| 141171-54-2 | |

分子式 |

C₇₂H₁₁₀N₁₉O₃₃P₃ |

分子量 |

1862.67 |

配列 |

One Letter Code: TRDI-pTyr-ETD-pTyr-pTyr-RK |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)